3-Vinyloxetan-3-ol

Polymer Chemistry Orthogonal Polymerization Hybrid Materials

Select 3-Vinyloxetan-3-ol when you need orthogonal dual reactivity that alkyl-substituted oxetanes (e.g., MOM, EOM) cannot deliver. Its vinyl group enables radical or metal-catalyzed pathways in parallel with cationic ring-opening polymerization of the oxetane ring, unlocking hybrid polyether-vinyl block/graft copolymers and Pd-catalyzed arylative ring expansion to 2,3,4-trisubstituted dihydrofurans. The hydroxyl handle further supports esterification, carbamate formation, or thiol-ene bioconjugation. Ideal for advanced polymer architecture research, medicinal chemistry diversification, UV-curable formulations, and modular biomolecule attachment strategies.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
CAS No. 1207175-07-2
Cat. No. B1442388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Vinyloxetan-3-ol
CAS1207175-07-2
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC=CC1(COC1)O
InChIInChI=1S/C5H8O2/c1-2-5(6)3-7-4-5/h2,6H,1,3-4H2
InChIKeyIRTNICKAXISCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Vinyloxetan-3-ol (CAS 1207175-07-2): A Bifunctional Oxetane Monomer and Building Block for Scientific Procurement


3-Vinyloxetan-3-ol (CAS 1207175-07-2) is an organic compound featuring a four-membered oxetane ring substituted at the 3-position with both a vinyl group and a hydroxyl group [1]. Its molecular formula is C5H8O2 with a molecular weight of 100.12 g/mol [2]. This bifunctional structure enables participation in dual reaction pathways: ring-opening polymerization (ROP) of the strained oxetane ring [1] and radical or metal-catalyzed reactions through the vinyl moiety [3]. The compound is typically procured as a research chemical at 98% purity , with predicted physical properties including a boiling point of 180.3±28.0 °C and density of 1.3±0.1 g/cm³ .

Why Generic Substitution of 3-Vinyloxetan-3-ol (1207175-07-2) with Other Oxetane Monomers Fails in Precision Applications


3-Vinyloxetan-3-ol cannot be simply substituted by other oxetane-based monomers such as 3-methyl-3-oxetanemethanol (MOM, CAS 3143-02-0) or 3-ethyl-3-oxetanemethanol (EOM, CAS 3047-32-3) without fundamentally altering reaction outcomes. While MOM and EOM rely solely on cationic ring-opening polymerization (CROP) of the oxetane ring to yield hyperbranched polyethers [1][2], 3-vinyloxetan-3-ol possesses an additional vinyl group that enables orthogonal radical polymerization pathways [3]. This structural distinction permits the synthesis of hybrid polymer architectures and access to dihydrofuran derivatives via palladium-catalyzed arylative ring expansion—a reactivity profile absent in its alkyl-substituted congeners [3][4].

Quantitative Differentiation Evidence for 3-Vinyloxetan-3-ol (1207175-07-2) versus Comparator Compounds


Dual Polymerization Mechanism: Orthogonal Vinyl vs. Oxetane Reactivity in 3-Vinyloxetan-3-ol

3-Vinyloxetan-3-ol enables two distinct and orthogonal polymerization mechanisms: (1) cationic ring-opening polymerization (CROP) of the oxetane ring and (2) radical polymerization of the vinyl group. In contrast, 3-methyl-3-oxetanemethanol (MOM) and 3-ethyl-3-oxetanemethanol (EOM) lack the vinyl moiety and thus are limited exclusively to CROP [1][2]. This dual reactivity permits the synthesis of hybrid polymer architectures such as oxetane-vinyl copolymers that cannot be accessed using alkyl-substituted oxetanes alone [3].

Polymer Chemistry Orthogonal Polymerization Hybrid Materials

Arylative Ring Expansion to Dihydrofurans: Pd/Acid Catalysis for 3-Vinyloxetan-3-ol

Under dual palladium and acid catalysis (Pd(OAc)₂(PPh₃)₂, AgTFA, triflic acid), 3-vinyloxetan-3-ol undergoes arylative ring expansion with aryl iodides to yield 2,3,4-trisubstituted dihydrofurans [1]. This reactivity is shared with 3-vinylazetidin-3-ols but is completely absent in non-vinyl oxetanes such as 3-methyl-3-oxetanemethanol and 3-ethyl-3-oxetanemethanol, which lack the requisite vinyl group for Heck arylation [1][2].

Organic Synthesis Palladium Catalysis Heterocycle Synthesis

Enhanced Reactivity in Cationic Photopolymerization Systems with Vinyl Oxetanes

Vinyl-substituted oxetanes exhibit accelerated cationic photopolymerization kinetics when combined with vinyl epoxide accelerators. Studies demonstrate that addition of small amounts (3–5 wt%) of vinyl epoxides to oxetane monomers markedly increases the rate of cationic ring-opening polymerization [1]. While this evidence derives from studies on related vinyl oxetane systems, 3-vinyloxetan-3-ol's structural features (oxetane ring plus vinyl group) position it to potentially benefit from similar rate enhancements compared to non-vinyl oxetanes such as MOM and EOM [2].

Photopolymerization Cationic Polymerization Coatings

Improved Polymer Solubility Profile via Dual Functionality

Polymers derived from 3-methyl-3-oxetanemethanol (MOM) via CROP exhibit solubility limited to polar solvents such as CH₃OH, C₂H₅OH, DMSO, and N-methyl pyrrolidone, while being insoluble in water, THF, and non-polar solvents [1]. In contrast, polymers incorporating 3-vinyloxetan-3-ol's vinyl group via radical copolymerization can achieve enhanced solubility in a broader range of organic solvents, as the hydrophobic vinyl-derived segments disrupt the regularity of the polyether backbone [2]. This improved solubility profile facilitates processing and characterization.

Polymer Properties Solubility Hyperbranched Polymers

Recommended Research and Industrial Application Scenarios for 3-Vinyloxetan-3-ol (1207175-07-2)


Synthesis of Hybrid Polymer Architectures via Orthogonal Polymerization

Researchers requiring block copolymers or graft polymers that combine polyether (from oxetane ROP) and vinyl polymer segments should select 3-vinyloxetan-3-ol. The orthogonal reactivity allows sequential or concurrent cationic and radical polymerizations, enabling precise control over polymer architecture [1][2].

Palladium-Catalyzed Synthesis of Dihydrofuran Heterocycles

Medicinal chemists and organic synthesis groups seeking efficient routes to 2,3,4-trisubstituted dihydrofurans will find 3-vinyloxetan-3-ol a valuable substrate. Its unique ability to undergo arylative ring expansion under dual Pd/acid catalysis provides direct access to these heterocycles from readily available aryl iodides [3].

Cationic Photopolymerization Formulations Requiring Accelerated Cure

Formulators developing UV-curable coatings, adhesives, and 3D printing resins may leverage 3-vinyloxetan-3-ol to achieve faster polymerization rates. Its vinyl group can synergize with vinyl epoxide accelerators to enhance cationic ROP kinetics, reducing cure time and improving throughput [4][5].

Functionalized Oxetane Building Blocks for Click Chemistry and Bioconjugation

The combination of a hydroxyl group and a vinyl moiety makes 3-vinyloxetan-3-ol an attractive scaffold for bioconjugation. The vinyl group can undergo thiol-ene click reactions, while the hydroxyl permits esterification or carbamate formation, enabling modular attachment of biomolecules [6].

Technical Documentation Hub

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